methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate
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Overview
Description
Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often require refluxing the mixture in an organic solvent such as acetonitrile or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological context and are often studied using techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in bioimaging.
Pyrazolo[1,5-a]pyridines with different substituents: These compounds have varying biological activities and chemical properties
Uniqueness
Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1427415-49-3 |
---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.6 |
Purity |
95 |
Origin of Product |
United States |
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